(S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
Overview
Description
The compound "(S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one" is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic compounds that have garnered interest due to their utility in asymmetric synthesis and their presence in bioactive molecules. The fluorine atom on the phenyl ring and the hydroxymethyl group on the oxazolidinone core suggest potential for interesting chemical properties and reactivity.
Synthesis Analysis
The synthesis of chiral oxazolidinones can be achieved through various methods. For instance, the synthesis of enantiomerically pure oxazolidinones has been demonstrated by the conjugate addition of lithiated oxazolidinone derivatives to cinnamoyl derivatives, yielding products with high diastereoselectivity and enantiomeric excess . Additionally, the synthesis of isomeric oxazolidinones from amino propanediols has been reported, which provides a method for obtaining different stereoisomers of oxazolidinone compounds . These methods highlight the versatility of oxazolidinone synthesis and the potential for creating a wide range of chiral molecules, including "(S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one".
Molecular Structure Analysis
The molecular structure of oxazolidinones can be elucidated using techniques such as X-ray crystallography. For example, the molecular structure of a strongly fluorescent oxazolidinone derivative was determined by X-ray means, which can provide insights into the stereochemistry and conformation of these molecules . Such structural analyses are crucial for understanding the relationship between the molecular structure of oxazolidinones and their reactivity or biological activity.
Chemical Reactions Analysis
Oxazolidinones participate in a variety of chemical reactions, often serving as intermediates or synthons in the synthesis of complex molecules. The presence of a chiral auxiliary in oxazolidinones can influence the outcome of reactions, such as the aforementioned conjugate addition, where the chiral auxiliary can be removed and recovered after the reaction . The fluorine atom in "(S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one" may also affect its reactivity, potentially leading to selective reactions at the fluorinated phenyl ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidinones, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the introduction of substituents like fluorine or hydroxymethyl groups can alter these properties significantly. The spectral behavior of oxazolidinones can be studied using NMR, which provides information on the electronic environment of the atoms within the molecule and can indicate the presence of different isomers, as seen in the study of 5-methyl-3-phenyl-1,3-oxazolidin-2-ones . These properties are essential for the practical application of oxazolidinones in chemical synthesis and pharmaceutical development.
Scientific Research Applications
Oxazolidinones as Novel Antimicrobial Agents
Oxazolidinones, including compounds like (S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, have emerged as a novel class of synthetic antimicrobial agents with a unique mechanism of action, inhibiting protein synthesis in bacteria. This class has been found effective against a variety of important human pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and penicillin-resistant Streptococcus pneumoniae. Linezolid, a prominent member of this class, showcases the group's potential with favorable pharmacokinetics and a broad spectrum of activity against gram-positive pathogens, suggesting the possibility for further modifications to enhance potency and expand the spectrum of activity (Diekema & Jones, 2000).
Development of New Oxazolidinone Derivatives
Recent efforts have focused on developing new oxazolidinone-based antibacterial agents with improved biological profiles. The pursuit of these compounds is driven by the need for more effective treatments against resistant bacterial strains. This includes a significant number of derivatives under study, demonstrating the active pharmaceutical industry's engagement in finding potent oxazolidinone compounds with a broadened range of action. The objective is not only to address current antimicrobial resistance challenges but also to anticipate future needs, potentially leading to the introduction of these new agents into the market (Poce et al., 2008).
Oxazolidinone Hybrids for Enhanced Activity
The strategy of hybridizing oxazolidinone with other antibacterial pharmacophores has shown promise in creating compounds with enhanced activity against MRSA, addressing the limitations associated with existing oxazolidinone derivatives like linezolid. These hybrids aim to interact with multiple bacterial targets or mitigate known side effects, offering a novel approach to combatting drug-resistant Gram-positive pathogens. This innovative direction in drug development highlights the versatility of the oxazolidinone core in generating new anti-MRSA agents with potential for broader antimicrobial applications (Jiang, Liu, & Gao, 2020).
properties
IUPAC Name |
(5S)-3-(3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c11-7-2-1-3-8(4-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUGDJIYKLSISX-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC(=O)N1C2=CC(=CC=C2)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582381 | |
Record name | (5S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one | |
CAS RN |
919081-42-8 | |
Record name | (5S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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